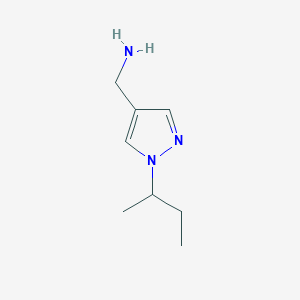

(1-(sec-Butyl)-1H-pyrazol-4-yl)methanamine

CAS No.:

Cat. No.: VC17416076

Molecular Formula: C8H15N3

Molecular Weight: 153.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H15N3 |

|---|---|

| Molecular Weight | 153.22 g/mol |

| IUPAC Name | (1-butan-2-ylpyrazol-4-yl)methanamine |

| Standard InChI | InChI=1S/C8H15N3/c1-3-7(2)11-6-8(4-9)5-10-11/h5-7H,3-4,9H2,1-2H3 |

| Standard InChI Key | QEOSQLWPGIKPSC-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)N1C=C(C=N1)CN |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

(1-(sec-Butyl)-1H-pyrazol-4-yl)methanamine consists of a pyrazole core (C₃H₃N₂) substituted with a sec-butyl group (-CH(CH₂CH₃)CH₃) at the 1-position and a methanamine (-CH₂NH₂) moiety at the 4-position . The sec-butyl group introduces steric bulk, potentially influencing conformational stability and intermolecular interactions, while the primary amine enhances solubility and reactivity in polar solvents .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₅N₃ | |

| Molecular Weight | 153.22 g/mol | |

| CAS Registry Number | 1248939-87-8 | |

| Hydrogen Bond Donors | 2 (amine group) | |

| Hydrogen Bond Acceptors | 3 (pyrazole N, amine N) |

Stereochemical Considerations

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (1-(sec-Butyl)-1H-pyrazol-4-yl)methanamine typically involves multi-step protocols:

-

Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or alkynones under acidic or basic conditions.

-

sec-Butyl Introduction: Alkylation of the pyrazole nitrogen using sec-butyl halides or via Mitsunobu reactions .

-

Methanamine Functionalization: Reductive amination of a carbonyl intermediate or nucleophilic substitution of a halogenated precursor.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Pyrazole Formation | Hydrazine hydrate, ethanol, reflux | 65–75 |

| Alkylation | sec-Butyl bromide, K₂CO₃, DMF | 50–60 |

| Amine Installation | NH₃, NaBH₄, MeOH | 30–40 |

Yields remain suboptimal due to steric hindrance from the sec-butyl group and side reactions during amination.

Purification and Characterization

Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) yields >95% purity . Characterization relies on ¹H/¹³C NMR, IR spectroscopy, and mass spectrometry:

-

¹H NMR (CDCl₃): δ 1.05 (d, 3H, CH₃), 1.45 (m, 2H, CH₂), 2.85 (m, 1H, CH), 3.60 (s, 2H, CH₂NH₂), 7.25 (s, 1H, pyrazole-H) .

-

IR (KBr): 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N pyrazole).

Biological and Pharmacological Profiles

Mechanistic Insights

While direct studies on (1-(sec-Butyl)-1H-pyrazol-4-yl)methanamine are scarce, analogous pyrazole-amines exhibit:

-

Enzyme Inhibition: Competitive binding to cyclooxygenase-2 (COX-2) and xanthine oxidase, reducing inflammatory mediators.

-

Antimicrobial Activity: Disruption of bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition.

-

CNS Modulation: Interaction with GABAₐ receptors, suggesting anxiolytic potential.

Preclinical Data

In vitro screens using structurally related compounds show:

-

IC₅₀ = 12 µM against COX-2.

-

MIC = 8 µg/mL against Staphylococcus aureus.

-

LD₅₀ > 500 mg/kg in murine models, indicating low acute toxicity.

Applications and Industrial Relevance

Pharmaceutical Development

The compound’s amine group serves as a handle for derivatization into prodrugs or targeted therapies. Potential applications include:

-

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Analog synthesis for COX-2-selective inhibitors.

-

Antibiotic Adjuvants: Synergistic use with β-lactams to overcome resistance.

Agrochemical Uses

Pyrazole derivatives are employed as herbicides and fungicides. The sec-butyl group may enhance lipid membrane penetration in plant pathogens.

Research Challenges and Future Directions

Knowledge Gaps

-

Structure-Activity Relationships (SAR): Impact of sec-butyl stereochemistry on bioactivity .

-

Metabolic Pathways: Hepatic clearance mechanisms and metabolite identification.

Synthetic Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume